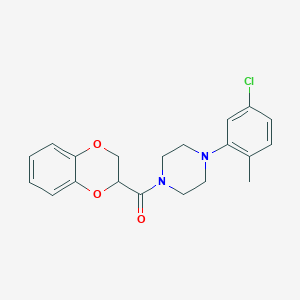
ethyl 7-chloro-4-(4-ethyl-1-piperazinyl)-8-methyl-3-quinolinecarboxylate hydrochloride
Descripción general
Descripción
Ethyl 7-chloro-4-(4-ethyl-1-piperazinyl)-8-methyl-3-quinolinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C19H25Cl2N3O2 and its molecular weight is 398.3 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 7-chloro-4-(4-ethyl-1-piperazinyl)-8-methyl-3-quinolinecarboxylate hydrochloride is 397.1323824 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 7-chloro-4-(4-ethyl-1-piperazinyl)-8-methyl-3-quinolinecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 7-chloro-4-(4-ethyl-1-piperazinyl)-8-methyl-3-quinolinecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
A notable application of quinoline derivatives, similar in structure to ethyl 7-chloro-4-(4-ethyl-1-piperazinyl)-8-methyl-3-quinolinecarboxylate hydrochloride, is in the field of antibacterial research. For example, NY-198, a difluorinated quinolone with a broad antibacterial spectrum, has demonstrated significant activity against various bacteria, including Pseudomonas maltophilia and Acinetobacter calcoaceticus. It exhibits bactericidal activity at minimal inhibitory concentrations (MICs) or slightly higher, showing potential for treating systemic infections in mice (Hirose et al., 1987).
Pharmacokinetic and Pharmacodynamic Evaluation
Another research direction involves the preparation of quinoline derivatives for pharmacokinetic and pharmacodynamic evaluation. The synthesis of specific quinoline compounds, such as 1-methyl-4-[4-(7-chloro-4-quninolyl-[3-14 C]-amino)-benzoyl]piperazine, underscores the importance of these derivatives in understanding the drug's behavior in the body, including absorption, distribution, metabolism, and excretion (Wang et al., 1995).
Structural and Biological Survey
The 7-chloro-4-(piperazin-1-yl)quinoline structure, closely related to the chemical structure , serves as a vital scaffold in medicinal chemistry. This structure has been found to have diverse pharmacological profiles, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, and other activities. This highlights the compound's versatility and potential in developing new therapeutic agents across a wide range of diseases (El-Azzouny et al., 2020).
Antimicrobial Evaluation
Quinoline derivatives have also been synthesized and evaluated for their antimicrobial properties. Studies involving novel fluoroquinolone derivatives, for instance, have shown promising antimicrobial activities, including against Candida albicans and Cryptococcous neoformans, highlighting the potential use of such compounds in combating fungal infections (Srinivasan et al., 2010).
Propiedades
IUPAC Name |
ethyl 7-chloro-4-(4-ethylpiperazin-1-yl)-8-methylquinoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2.ClH/c1-4-22-8-10-23(11-9-22)18-14-6-7-16(20)13(3)17(14)21-12-15(18)19(24)25-5-2;/h6-7,12H,4-5,8-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWDQCACKGGIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=CC(=C(C3=NC=C2C(=O)OCC)C)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloro-4-(4-ethyl-1-piperazinyl)-8-methyl-3-quinolinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4067714.png)

![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4067731.png)
![N-(sec-butyl)-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B4067736.png)

![2-{[2-(benzylthio)propanoyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4067759.png)
![N-{1-[4-ethyl-5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4067761.png)
![(2R*,4S*)-4-hydroxy-1-[(2E,6Z)-nona-2,6-dien-1-yl]piperidine-2-carboxylic acid](/img/structure/B4067762.png)
![N-cyclopentyl-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4067766.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4067770.png)
![2-(3-{[allyl(2-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B4067789.png)
![2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4067802.png)
![2-[(4-bromophenyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4067804.png)
![N-(sec-butyl)-2-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4067811.png)